An In-depth Technical Guide to 3-Methyl-2-(piperazin-1-yl)quinoline: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-Methyl-2-(piperazin-1-yl)quinoline: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-2-(piperazin-1-yl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline and piperazine moieties are well-established pharmacophores, and their combination in a single molecular entity presents a promising scaffold for the development of novel therapeutic agents.[1][2] This document details the chemical structure, proposed synthesis, and purification of the title compound. It further outlines a suite of spectroscopic and analytical techniques for its thorough characterization. Based on the known bioactivities of related quinoline-piperazine hybrids, this guide explores the potential pharmacological properties of 3-Methyl-2-(piperazin-1-yl)quinoline, with a particular focus on its prospective applications as an anticancer, antibacterial, and antimalarial agent. Detailed, field-proven protocols for the in vitro evaluation of these activities are provided to facilitate further research and drug discovery efforts. Finally, a framework for assessing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of this compound is presented, a critical step in the preclinical development pipeline. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.
Introduction: The Quinoline-Piperazine Scaffold - A Privileged Motif in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of its pharmacological effects.[3] Similarly, the piperazine ring is a prevalent feature in many approved drugs, valued for its ability to improve solubility and bioavailability, and to serve as a linker to additional pharmacophoric groups.[2] The molecular hybridization of these two scaffolds has given rise to a plethora of derivatives with a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and antitubercular properties.[1][2][4]
3-Methyl-2-(piperazin-1-yl)quinoline represents a specific embodiment of this promising hybrid scaffold. The introduction of a methyl group at the 3-position of the quinoline ring can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. This guide aims to provide a robust framework for the synthesis, characterization, and biological evaluation of this compound, thereby empowering researchers to unlock its therapeutic potential.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Methyl-2-(piperazin-1-yl)quinoline is characterized by a quinoline nucleus substituted at the 2-position with a piperazine ring and at the 3-position with a methyl group.
Table 1: Physicochemical Properties of 3-Methyl-2-(piperazin-1-yl)quinoline
| Property | Value | Source |
| CAS Number | 348133-74-4 | Vendor Information |
| Molecular Formula | C₁₄H₁₇N₃ | Vendor Information |
| Molecular Weight | 227.30 g/mol | Vendor Information |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | N/A |
| pKa | Predicted basic pKa due to the piperazine nitrogen atoms | N/A |
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic strategy would commence with the Vilsmeier-Haack formylation of an appropriate N-arylacetamide to generate a 2-chloro-3-methylquinoline precursor.[5][6] This intermediate can then undergo nucleophilic substitution with piperazine to yield the target compound.
Caption: Proposed synthetic workflow for 3-Methyl-2-(piperazin-1-yl)quinoline.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Chloro-3-methylquinoline
-
To a stirred solution of an appropriate N-arylacetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and dried to afford crude 2-chloro-3-methylquinoline.
Step 2: Synthesis of 3-Methyl-2-(piperazin-1-yl)quinoline
-
A mixture of 2-chloro-3-methylquinoline (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) is heated to reflux for 8-12 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
Purification Protocol
The crude 3-Methyl-2-(piperazin-1-yl)quinoline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).
Spectroscopic and Analytical Characterization
The unambiguous structural confirmation of the synthesized 3-Methyl-2-(piperazin-1-yl)quinoline is paramount and can be achieved through a combination of spectroscopic techniques.[9][10][11][12]
Table 2: Expected Spectroscopic Data for 3-Methyl-2-(piperazin-1-yl)quinoline
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoline ring (δ 7.0-8.5 ppm), protons of the piperazine ring (δ 2.5-4.0 ppm), and a singlet for the methyl group (δ 2.0-2.5 ppm). |
| ¹³C NMR | Characteristic signals for the carbons of the quinoline and piperazine rings. The carbon attached to the nitrogen in the quinoline ring (C2) is expected to be downfield. |
| FT-IR | C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring, and N-H stretching of the piperazine ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 227.30). |
Detailed Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet of the solid sample or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl). Record the spectrum in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.
Potential Pharmacological Activities and In Vitro Evaluation
The quinoline-piperazine scaffold is a versatile platform for the development of agents targeting a range of diseases. Based on the extensive literature on related compounds, 3-Methyl-2-(piperazin-1-yl)quinoline is a promising candidate for evaluation in several therapeutic areas.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[13][14][15][16][17] The piperazine moiety can enhance the compound's interaction with biological targets and improve its pharmacokinetic properties.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [13]
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere for 24 hours.
-
Treat the cells with serial dilutions of 3-Methyl-2-(piperazin-1-yl)quinoline (typically from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antibacterial and Antitubercular Activity
The emergence of drug-resistant bacteria and Mycobacterium tuberculosis strains necessitates the development of novel antimicrobial agents. Quinoline-piperazine hybrids have shown significant promise in this area.[2][4]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [1]
-
Prepare a twofold serial dilution of 3-Methyl-2-(piperazin-1-yl)quinoline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Middlebrook 7H9 for Mycobacterium).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at 37 °C for 24-48 hours (for bacteria) or several days (for Mycobacterium).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimalarial Activity
Quinoline-based drugs have historically been the mainstay of antimalarial therapy. The hybridization with piperazine offers a strategy to overcome drug resistance.[3][18]
Protocol: In Vitro Antiplasmodial Activity Assay
-
Culture chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in human erythrocytes.
-
Add serial dilutions of 3-Methyl-2-(piperazin-1-yl)quinoline to the parasite cultures.
-
After a 48-72 hour incubation period, parasite growth inhibition can be quantified using various methods, such as microscopic counting of parasites or using a fluorescent DNA-intercalating dye like SYBR Green I.
-
Calculate the IC₅₀ value against each parasite strain.
ADME/Tox Profile Assessment
Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a drug candidate is crucial for its successful development.[19][20][21][22][23]
Table 3: Key In Vitro ADME/Tox Assays
| Parameter | Assay | Purpose |
| Absorption | Caco-2 Permeability Assay | Predicts oral absorption by simulating the intestinal barrier. |
| Distribution | Plasma Protein Binding Assay | Determines the extent of binding to plasma proteins, which affects drug distribution. |
| Metabolism | Microsomal Stability Assay | Assesses the metabolic stability of the compound in the presence of liver microsomes. |
| Toxicity | Cytotoxicity in Normal Cell Lines | Evaluates the compound's toxicity towards non-cancerous cells (e.g., human fibroblasts). |
| Toxicity | Ames Test | Assesses the mutagenic potential of the compound. |
In Silico Prediction
Computational tools can provide initial estimates of ADME/Tox properties, helping to prioritize compounds for further experimental testing. Parameters such as Lipinski's rule of five, polar surface area (PSA), and predicted solubility can be calculated using various software packages.
Conclusion and Future Directions
3-Methyl-2-(piperazin-1-yl)quinoline is a molecule of considerable interest, built upon a privileged quinoline-piperazine scaffold with a proven track record in medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The detailed protocols outlined herein are designed to be robust and reproducible, enabling researchers to systematically investigate the therapeutic potential of this compound.
Future research should focus on the successful synthesis and purification of 3-Methyl-2-(piperazin-1-yl)quinoline, followed by a thorough spectroscopic confirmation of its structure. The subsequent in vitro evaluation against a panel of cancer cell lines, bacterial strains, and Plasmodium falciparum will be critical in identifying its most promising therapeutic application. Promising in vitro results should be followed by in vivo studies in appropriate animal models to assess efficacy and safety. Furthermore, a comprehensive ADME/Tox profiling will be essential to gauge its drug-likeness and potential for further development as a clinical candidate. The exploration of this and related quinoline-piperazine derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE.
- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (2025). Benchchem.
- Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (2022). Bentham Science Publisher.
- Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF. (n.d.).
- Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV). (2023). Bentham Science Publisher.
- Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. (n.d.). PMC.
- Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers.
- Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV). (2024). Ingenta Connect.
- Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. (n.d.). RSC Publishing.
- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Compar
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
- Synthesis and in vitro antiproliferative activities of quinoline deriv
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect.
- Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024). Elsevier.
- Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies. (2025). Malaria World.
- Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. (n.d.). Journal of Applied Bioanalysis.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. (2022). Arabian Journal of Chemistry.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers.
- Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. (2023). PubMed.
- ADME/Tox Protocols. (n.d.). Thermo Fisher Scientific - JP.
- ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. (2018).
- A beginners guide to ADME Tox. (2024). CellGS.
- Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Derivatives. (2024).
- Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PubMed.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 12. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. neuroquantology.com [neuroquantology.com]
- 16. Synthesis and in vitro antiproliferative activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 18. media.malariaworld.org [media.malariaworld.org]
- 19. ADME/Tox Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. cellgs.com [cellgs.com]
- 22. ijper.org [ijper.org]
- 23. Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
